molecular formula C7H11NO3S B380094 Methyl 2-(3-oxothiomorpholin-2-yl)acetate CAS No. 73477-13-1

Methyl 2-(3-oxothiomorpholin-2-yl)acetate

Cat. No.: B380094
CAS No.: 73477-13-1
M. Wt: 189.23g/mol
InChI Key: FTXCLGWIFXDHKC-UHFFFAOYSA-N
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Description

Methyl 2-(3-oxothiomorpholin-2-yl)acetate is an organic compound with the molecular formula C7H11NO3S It is a derivative of thiomorpholine, a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-oxothiomorpholin-2-yl)acetate typically involves the reaction of thiomorpholine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiomorpholine nitrogen attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-oxothiomorpholin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-oxothiomorpholin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxothiomorpholin-2-yl)acetate involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active thiomorpholine moiety, which can then exert its effects on the target pathways.

Comparison with Similar Compounds

    Thiomorpholine: The parent compound, lacking the ester and carbonyl groups.

    Methyl 2-(3-oxothiomorpholin-2-yl)propanoate: A similar compound with a propanoate ester instead of an acetate ester.

    2-(3-Oxothiomorpholin-2-yl)acetic acid: The acid form of the compound.

Uniqueness: Methyl 2-(3-oxothiomorpholin-2-yl)acetate is unique due to the presence of both the ester and carbonyl groups, which provide additional reactivity and potential for derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-(3-oxothiomorpholin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c1-11-6(9)4-5-7(10)8-2-3-12-5/h5H,2-4H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXCLGWIFXDHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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